Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Description
Academic Significance of Perfluorinated Vinyl Ethers in Polymer Science
Perfluorinated vinyl ethers (PFVEs) represent a crucial class of monomers in the development of advanced fluoropolymers. Their primary role is to act as a comonomer in polymerization with tetrafluoroethylene (B6358150) (TFE) and other fluoroalkenes. The incorporation of a PFVE into the polymer backbone disrupts the highly crystalline structure of polytetrafluoroethylene (PTFE), leading to the formation of melt-processable fluoroplastics known as perfluoroalkoxy alkanes (PFA). This modification is of immense academic and industrial importance as it imparts thermoplastic properties to the otherwise intractable PTFE, allowing for conventional melt-processing techniques like injection molding and extrusion.
The ether linkage in the side chain of PFVEs also imparts a degree of flexibility to the rigid fluorocarbon backbone, which can enhance properties such as stress crack resistance and optical clarity. The academic pursuit in this area focuses on understanding the structure-property relationships that arise from the use of different PFVEs, with variations in the length and branching of the perfluoroalkyl side chain influencing the final properties of the copolymer.
Research Landscape of Perfluoro(5-methyl-3,6-dioxanon-1-ene) as a Specialty Monomer
The research landscape for Perfluoro(5-methyl-3,6-dioxanon-1-ene) is predominantly centered on its application as a comonomer to enhance the performance of fluoropolymers. It is recognized as a colorless, transparent liquid utilized in the synthesis of fluorinated polymers. dyfhem.com The introduction of this specific monomer into a polymer matrix, particularly one containing TFE, has been shown to reduce the crystallinity of the resulting polymer. dyfhem.com This reduction in crystallinity is a key factor in improving the material's creep resistance, which is the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses.
While extensive academic literature solely dedicated to Perfluoro(5-methyl-3,6-dioxanon-1-ene) is not abundant, its role is understood within the broader context of modifying TFE-based polymers. Research in this area is often proprietary and conducted within industrial research and development settings, with a focus on optimizing polymer formulations for specific end-use applications that demand high thermal stability, chemical inertness, and improved mechanical properties at elevated temperatures.
Below is a table summarizing the known physical and chemical properties of Perfluoro(5-methyl-3,6-dioxanon-1-ene):
| Property | Value |
| Chemical Name | Perfluoro(5-methyl-3,6-dioxanon-1-ene) |
| CAS Number | 1644-11-7 |
| Molecular Formula | C8F16O2 |
| Molecular Weight | 432.06 g/mol |
| Appearance | Colorless Transparent Liquid |
| Purity | ≥99.0% |
| Water Content | ≤0.1% |
| Boiling Point | 104 °C |
| Density | 1.701 g/ml |
Data sourced from a technical data sheet. dyfhem.com
Foundational Research Trajectories and Contemporary Challenges
The foundational research leading to the development of monomers like Perfluoro(5-methyl-3,6-dioxanon-1-ene) stems from the need to overcome the processing limitations of PTFE. Early research in the mid-20th century focused on creating chemically and thermally stable polymers, which led to the discovery of PTFE. However, its high melting viscosity made it impossible to process using conventional thermoplastic techniques. This spurred the investigation into comonomers that could disrupt the crystallinity without significantly compromising the desirable properties of PTFE. This led to the development of the PFA class of materials.
Contemporary challenges in the field of perfluorinated monomers and polymers revolve around several key areas:
Synthesis: The synthesis of complex perfluorinated vinyl ethers can be challenging and costly, often involving multi-step processes and the use of hazardous reagents. Developing more efficient, safer, and cost-effective synthetic routes remains a significant research goal.
Polymerization Control: Achieving precise control over the copolymerization of TFE and PFVEs to tailor the microstructure and properties of the final polymer is an ongoing area of research. This includes controlling the comonomer incorporation, molecular weight, and molecular weight distribution.
Environmental and Health Considerations: There is increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) due to their persistence in the environment. A major challenge for the fluoropolymer industry is the development of new monomers and polymerization aids that have a more favorable environmental and health profile.
Performance Enhancement: There is a continuous drive to develop fluoropolymers with even better performance characteristics, such as higher service temperatures, improved mechanical strength, and enhanced barrier properties. This necessitates the design and synthesis of novel specialty monomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoroethenoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O2/c9-1(10)2(11)25-8(23,24)4(14,6(18,19)20)26-7(21,22)3(12,13)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBJXVAPYONTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880150 | |
| Record name | Perfluoro(2-propoxypropyl vinyl ether) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-11-7 | |
| Record name | 1-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2-(heptafluoropropoxy)-3-((trifluorovinyl)oxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(2-propoxypropyl vinyl ether) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-[(trifluorovinyl)oxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Polymerization Mechanisms of Perfluoro 5 Methyl 3,6 Dioxanon 1 Ene
Monomer Synthesis Methodologies
The synthesis of Perfluoro(5-methyl-3,6-dioxanon-1-ene), a perfluorinated vinyl ether, can be approached through various established methods for creating the perfluoroalkoxy vinyl ether linkage. These methods are designed to handle the unique reactivity of fluorinated compounds.
High-Pressure Synthesis Approaches
Initiator-Free Polymerization Techniques
Initiator-free polymerization is a significant area of interest for creating high-purity fluoropolymers. High-pressure conditions, as mentioned previously, can facilitate polymerization without the need for traditional chemical initiators. researchgate.net This method is particularly advantageous as it can reduce impurities and potential side reactions associated with initiator decomposition.
Exploration of Novel Synthetic Routes and Precursors
The synthesis of perfluorinated vinyl ethers often involves multi-step processes. One common industrial method involves the pyrolysis of a perfluoro(2-alkoxy carboxylate) salt. wikipedia.org This dehalocarbonylation reaction proceeds through the elimination of carbon dioxide from the carboxylate, forming a carbanion intermediate that subsequently eliminates fluoride (B91410) to generate the vinyl ether. wikipedia.org Another route is the direct reaction of an acyl fluoride with sodium carbonate. wikipedia.org
General synthetic strategies for perfluorovinyl ethers include:
The reaction of perfluorinated acid fluorides with hexafluoropropylene oxide to form an intermediate acid fluoride, which is then converted to a salt and pyrolyzed. googleapis.com
The fluorination of partially fluorinated hydrocarbon precursors, followed by conversion to a metal salt and subsequent pyrolysis. googleapis.com
A four-step method for preparing perfluorinated vinyl ethers with sulfonyl fluoride end-groups involves the fluorination of a sultone, reaction with hexafluoropropylene oxide, formation of a metal salt, and subsequent thermal cracking. google.com
Advanced Polymerization Kinetics and Mechanistic Studies
The polymerization of perfluorinated vinyl ethers is characterized by the strong electron-withdrawing nature of the fluorine atoms, which significantly influences the reactivity of the vinyl group.
Cationic and Radical Polymerization Investigations of Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Cationic Polymerization: The cationic polymerization of vinyl ethers is a well-established process. nih.gov However, the low reactivity of semi-fluorinated vinyl ether monomers necessitates the use of highly active acid catalysts. chemrxiv.orgresearchgate.net Recent advancements have demonstrated controlled cationic reversible addition-fragmentation chain transfer (RAFT) polymerization of these monomers. chemrxiv.orgresearchgate.net The polymerization kinetics are influenced by both the degree of fluorination and the proximity of the perfluoroalkyl group to the vinyl ether oxygen. chemrxiv.org
Aqueous cationic polymerization of vinyl ethers has also been explored using initiating systems like CumOH/B(C6F5)3/Et2O, with the polymerization occurring at the monomer/water interface. mdpi.com
Radical Polymerization: Free radical polymerization is a common method for producing fluoropolymers. google.com Perfluorinated vinyl ethers can be polymerized in bulk or solution using perfluorinated free radical initiators. google.com The synthesis of Perfluoroalkoxy Alkane (PFA) involves the free-radical copolymerization of tetrafluoroethylene (B6358150) with perfluoroalkyl vinyl ether monomers under high pressure in emulsion or suspension. youtube.com Organocatalyzed photo-controlled radical copolymerization of perfluorinated vinyl ethers with unconjugated comonomers has been achieved using a dibenzo[a,c]phenothiazine-based organic photoredox catalyst under visible light. acs.org
Copolymerization with Perfluoro-2-ethyl-2-methyl-1,3-dioxole (B3230591)
While specific kinetic data for the copolymerization of Perfluoro(5-methyl-3,6-dioxanon-1-ene) with perfluoro-2-ethyl-2-methyl-1,3-dioxole is not available, the copolymerization of perfluorinated vinyl ethers with other fluorinated monomers is a common strategy to tailor polymer properties. For instance, a copolymer of perfluoro-2-ethyl-2-methyldioxole and perfluoropropyl vinyl ether has been synthesized via high-pressure polymerization. researchgate.net This resulting copolymer was predominantly amorphous with a high glass-transition temperature. researchgate.net The copolymerization of tetrafluoroethylene with various perfluoroalkyl vinyl ethers is also a well-established industrial process. google.com
The reactivity ratios of different fluorinated monomers play a crucial role in the final copolymer composition and properties. For example, in the radical copolymerization of novel trifluorovinyl ethers with ethyl vinyl ether and vinyl acetate, the reactivity ratios were estimated to understand the incorporation of each monomer into the polymer chain. utoronto.ca
Below is a table summarizing the general polymerization characteristics of perfluorinated vinyl ethers, which can be considered analogous to Perfluoro(5-methyl-3,6-dioxanon-1-ene).
| Polymerization Type | Initiator/Catalyst | Key Features |
| Cationic Polymerization | Highly active acid catalysts (e.g., strong Brønsted acids) | Overcomes low monomer reactivity; enables controlled polymerization (RAFT). chemrxiv.orgresearchgate.net |
| Radical Polymerization | Perfluorinated free radical initiators; Photoredox catalysts | Can be performed in bulk, solution, emulsion, or suspension. Photo-control allows for tunable kinetics. google.comyoutube.comacs.org |
| High-Pressure Polymerization | Can be initiator-free | Yields amorphous copolymers with high glass transition temperatures. researchgate.net |
Copolymerization with Perfluoro-n-propyl Vinyl Ether
While specific studies detailing the copolymerization of Perfluoro(5-methyl-3,6-dioxanon-1-ene) with Perfluoro-n-propyl Vinyl Ether are not extensively documented in the reviewed literature, the copolymerization behavior of Perfluoro(5-methyl-3,6-dioxanon-1-ene) with other perfluorinated monomers provides significant insight into its reactivity and the properties of the resulting polymers.
A notable example is the copolymerization of Perfluoro(5-methyl-3,6-dioxanon-1-ene) with perfluoro-2-ethyl-2-methyl-1,3-dioxole. researchgate.net This process has been successfully carried out using a high-pressure technique without the need for chemical initiators. researchgate.net The resulting amorphous copolymers are of significant interest due to their high optical transparency, particularly in the telecommunication C-band region (1530–1565 nm), and their capacity to form films. researchgate.net These characteristics make them promising materials for fabricating optical fibers and integrated optical waveguides. researchgate.net
The properties of these copolymers, such as molecular weight and refractive index, can be tuned by varying the molar percentage of the ether in the macromolecule. Research has shown that the relationship between the refractive index and the ether content is non-monotonic, allowing for precise control over the optical properties of the final material. researchgate.net
Table 1: Properties of Perfluoro(5-methyl-3,6-dioxanon-1-ene) Copolymers
| Property | Value Range | Application Relevance |
| Molecular Weight | (1.2–4) x 10⁴ | Film formation, mechanical integrity |
| Optical Transparency | High in 1530–1565 nm range | Telecommunications, optical waveguides |
| Refractive Index (Δn) | up to 0.015 | Control of numerical aperture in optical fibers |
| Physical State | Amorphous | Prevents light scattering, enhances transparency |
General principles of cationic polymerization, often used for vinyl ethers, indicate that the reaction rate is heavily influenced by the electron density of the vinyl double bond. utwente.nl Monomers with electron-withdrawing groups, such as the perfluoroalkyl segments, can destabilize the growing carbocation, potentially leading to side reactions. utwente.nl This highlights the challenges and the need for carefully optimized conditions when copolymerizing different fluorinated vinyl ethers. utwente.nl
Controlled Polymerization Techniques for Tailored Architectures
Achieving tailored polymer architectures requires precise control over the polymerization process, including molecular weight and structural uniformity. For perfluorinated monomers like Perfluoro(5-methyl-3,6-dioxanon-1-ene), several techniques can be employed or inferred from studies on analogous compounds.
High-Pressure Polymerization: As demonstrated in its copolymerization, applying high pressure without an initiator is a viable method for polymerizing Perfluoro(5-methyl-3,6-dioxanon-1-ene). researchgate.net This technique can produce copolymers with molecular weights in the range of 12,000 to 40,000 g/mol . researchgate.net
Radical Polymerization: Free radical polymerization is a common and versatile method for polymerizing fluorinated vinyl monomers. Studies on similar structures, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), show that initiators like perfluorodibenzoyl peroxide are effective. nyu.eduelsevierpure.com The molecular weight of the resulting polymers can be regulated by using chain transfer agents. nyu.eduelsevierpure.com For instance, the use of carbon tetrachloride or carbon tetrabromide allows for the control of polymer chain length through a process of nondegradative chain transfer. nyu.eduelsevierpure.com This control is crucial for tailoring the physical properties of the final material for specific applications. nyu.eduelsevierpure.com
Cationic Polymerization: Cationic polymerization is a primary method for polymerizing vinyl ethers. utwente.nlinrim.it Initiator systems such as hydrogen iodide/zinc iodide (HI/ZnI₂) have been used for 2-perfluoro(alkyl)ethyl vinyl ethers. utwente.nl The "living" nature of some cationic polymerizations allows for the synthesis of well-defined polymers, including block copolymers and end-functionalized polymers. utwente.nl While not explicitly documented for Perfluoro(5-methyl-3,6-dioxanon-1-ene), this technique represents a potential pathway for creating highly controlled polymer architectures. utwente.nlinrim.it
Characterization of Polymerization Intermediates and Reaction Pathways
Detailed investigations into the specific reaction intermediates of Perfluoro(5-methyl-3,6-dioxanon-1-ene) polymerization are not extensively available. However, studies on analogous perfluorinated monomers provide insights into potential pathways and the characterization of the resulting polymer structures.
For similar monomers like perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), NMR spectroscopy is a key tool for elucidating the final polymer structure. nyu.eduelsevierpure.com These measurements indicate that the polymers are predominantly formed through a vinyl addition mechanism. nyu.eduelsevierpure.com However, there is also evidence to suggest that pristine, unpurified polymers may contain structural units formed via ring-opening polymerization. nyu.eduelsevierpure.com
The reaction conditions can significantly affect the polymerization pathway and the stability of the resulting polymer. For example, in the radical polymerization of some perfluorinated monomers, the presence of oxygen can lead to the formation of unstable units within the polymer structure. researchgate.net Furthermore, the choice of initiator is critical; some common initiators like 2,2'-Azobis(isobutyronitrile) may be ineffective for initiating polymerization in bulk or in perfluorinated solvents. researchgate.net Characterization of the final polymer using techniques like dynamic light scattering (DLS) is also employed to determine molecular weights. nyu.eduelsevierpure.com
Computational Modeling of Synthetic Reactions and Polymerization
Based on the available scientific literature, there is a notable absence of published research focused on the computational modeling of the synthesis and polymerization reactions of Perfluoro(5-methyl-3,6-dioxanon-1-ene). Such theoretical studies would be valuable for gaining a deeper understanding of the reaction mechanisms, predicting the reactivity of the monomer, and optimizing synthetic strategies for creating polymers with desired properties. Computational models could help elucidate the energetics of different reaction pathways, such as vinyl addition versus ring-opening, and predict the influence of various initiators and reaction conditions on the final polymer architecture.
Advanced Materials Applications of Perfluoro 5 Methyl 3,6 Dioxanon 1 Ene Derived Polymers
Perfluorinated Copolymers for Optical Communication Technologies
Perfluoro(5-methyl-3,6-dioxanon-1-ene) serves as a crucial comonomer in the synthesis of advanced fluoropolymers. dyfhem.com When incorporated into a polymer structure, it helps to reduce crystallinity, a key attribute for creating amorphous perfluorinated polymers. dyfhem.com These amorphous polymers are highly valued in optical communication technologies for their exceptional transparency, low refractive index, and low material dispersion in the near-infrared (NIR) telecommunication wavelengths. fluorine1.ru The substitution of hydrogen atoms with fluorine results in a significantly lower coefficient of light absorption, while the amorphous nature of the polymer minimizes light scattering. fluorine1.ru
Amorphous perfluorinated polymers, including copolymers derived from monomers like Perfluoro(5-methyl-3,6-dioxanon-1-ene), are promising materials for creating various waveguide elements within integrated optical devices. fluorine1.ru These materials can be dissolved in perfluorinated solvents, enabling the formation of thin, light-conducting films essential for waveguide fabrication. fluorine1.ru
The fabrication of integrated optical waveguides often involves forming a core layer with a slightly higher refractive index than the surrounding cladding layer to confine the optical signal. Perfluorinated polymers are suitable for both the core and cladding, allowing for precise control over the refractive index difference. Techniques such as spin-coating followed by reactive ion etching are common methods for structuring these polymer layers into waveguide circuits on a planar substrate. titech.ac.jp The thermal stability of these polymers is a critical factor, as fabrication processes and the final operating environment of optoelectronic devices can involve elevated temperatures. titech.ac.jp
The performance of these polymer-based optical components is marked by low optical loss. For instance, certain polyimides have achieved an optical loss as low as 0.3 dB/cm. titech.ac.jp The ability to create flexible waveguides is another significant advantage over traditional silica-based guides, which are rigid and can be challenging to process in the large formats required for photonic integrated circuits (PICs). titech.ac.jp
The unique properties of amorphous perfluorinated copolymers make them suitable for applications in high-speed optoelectronic systems, including as a material for optical data transmission buses on printed circuit boards (PCBs). fluorine1.ru In modern electronics, the demand for higher bandwidth and faster data transfer rates is pushing the limits of traditional copper interconnects. Optical interconnects, which use light to transmit data over short distances, such as on a PCB, offer a solution.
Perfluorinated polymers can be used to fabricate the optical waveguide layers integrated directly onto the PCB. fluorine1.ru Their low refractive index and high optical transparency at telecommunication wavelengths ensure efficient signal propagation with minimal loss. fluorine1.ru Furthermore, these materials exhibit high chemical resistance and greater stability against environmental factors like temperature and humidity compared to their hydrocarbon counterparts, which is crucial for the reliability of electronic components. fluorine1.ru
Extensive research has focused on the optical characteristics of amorphous perfluorinated copolymers, which are critical for their use in photonics. These polymers are known for their high optical transparency in the key telecommunication wavelength regions of 0.85, 1.3, and 1.55 µm. fluorine1.ru For example, studies on copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluorohex-1-ene (B1329354) show no intense absorption bands below 2 µm, indicating excellent transparency in the C-band (1530–1565 nm). fluorine1.ru
A key feature of these materials is their low refractive index (n), which is typically in the range of 1.29-1.30. fluorine1.ru This value can be precisely tuned by adjusting the molar ratio of the comonomers during synthesis, allowing for the creation of core and cladding materials with the specific refractive index difference needed for efficient light guiding. fluorine1.ru
Material dispersion (dn/dλ) is another critical parameter, and for amorphous perfluorinated polymers, it is exceptionally low in the telecommunication windows. fluorine1.ru This low dispersion means that different wavelengths of light travel at very similar speeds, minimizing signal distortion and allowing for higher data transmission rates.
Table 1: Optical Properties of Amorphous Perfluorinated Copolymers
| Property | Typical Value | Wavelength | Significance in Optical Applications |
| Optical Transparency | High | 0.85, 1.3, 1.55 µm | Ensures minimal signal loss during transmission in key telecommunication bands. fluorine1.ru |
| Refractive Index (n) | 1.29 - 1.30 | 632.8 nm | Enables the creation of high-contrast waveguides and high-aperture fibers. fluorine1.ru |
| Material Dispersion (dn/dλ) | Low | NIR Region | Minimizes pulse spreading and allows for higher bandwidth data transmission. fluorine1.ru |
Perfluoro(5-methyl-3,6-dioxanon-1-ene) as an Electrolyte Additive in Electrochemical Systems
While fluorinated compounds are a significant area of research for enhancing the performance of lithium-ion batteries, specific studies detailing the use of Perfluoro(5-methyl-3,6-dioxanon-1-ene) as an electrolyte additive are not widely documented in publicly available research. The following sections describe the general principles and challenges in this area of materials science.
Electrolyte additives are commonly used to control the formation and properties of the SEI. mdpi.com Fluorinated additives, such as fluoroethylene carbonate (FEC), are known to decompose at a higher potential than conventional carbonate solvents. mdpi.comucsd.edu This allows them to form a stable, LiF-rich SEI layer that can effectively passivate the anode surface and suppress the continuous decomposition of the bulk electrolyte. mdpi.com The composition of the SEI, whether rich in inorganic salts like LiF or organic compounds, significantly influences its resistance and stability. mdpi.com
Silicon is a highly promising anode material for next-generation lithium-ion batteries due to its exceptionally high theoretical capacity. researchgate.net However, it suffers from massive volume changes (over 300%) during lithium insertion and extraction, which leads to particle cracking, loss of electrical contact, and an unstable SEI. researchgate.net This instability results in rapid capacity fade and poor cycling performance. ucsd.edu
To overcome these challenges, significant research has focused on electrolyte engineering. Additives are sought to form a more flexible and robust SEI that can accommodate the volume expansion of silicon. An effective SEI on a silicon anode must be mechanically resilient to prevent it from cracking and reforming with each cycle, a process that consumes lithium inventory and electrolyte, leading to battery failure. ucsd.edu FSI-based ionic liquids and additives like FEC have been shown to improve performance by creating a more stable surface chemistry on the silicon anode, leading to better capacity retention and rate capability compared to standard carbonate electrolytes. ucsd.edu
Functionalization of Nanomaterials with Perfluoro(5-methyl-3,6-dioxanon-1-ene)
The unique properties of perfluorinated compounds make them attractive for modifying the surface of nanomaterials to impart desirable characteristics such as hydrophobicity, chemical resistance, and low surface energy.
Investigations into Cycloaddition Reactions with Carbon Nanotubes
Detailed studies specifically investigating the cycloaddition reactions of Perfluoro(5-methyl-3,6-dioxanon-1-ene) with carbon nanotubes (CNTs) are not readily found in publicly accessible literature. However, the functionalization of CNTs with various fluorinated molecules is a known strategy to enhance their dispersibility and tailor their surface properties. Generally, cycloaddition reactions, such as 1,3-dipolar cycloadditions, are employed to covalently attach functional groups to the surface of CNTs. This approach mitigates the strong van der Waals forces that cause CNTs to agglomerate, thus facilitating their incorporation into various matrices. While the specific reaction kinetics and efficiency for Perfluoro(5-methyl-3,6-dioxanon-1-ene) are not documented, it is plausible that its vinyl ether group could participate in such reactions.
Modification of Nanomaterial Surface Properties for Specific Applications
The incorporation of perfluoroalkoxy side chains, such as the one present in Perfluoro(5-methyl-3,6-dioxanon-1-ene), onto the surface of nanomaterials can significantly alter their properties. This modification can lead to:
Enhanced Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains repels both water and oils, a crucial property for applications requiring anti-fouling or self-cleaning surfaces.
Improved Chemical Inertness: The strong carbon-fluorine bond imparts exceptional resistance to chemical attack, protecting the nanomaterial core from corrosive environments.
Reduced Friction: Fluorinated surfaces are known for their low coefficient of friction, which is advantageous in developing advanced lubricants and low-wear composites.
While specific examples utilizing Perfluoro(5-methyl-3,6-dioxanon-1-ene) are not available, the general principles of surface modification with perfluorinated compounds suggest its potential in these areas.
Development of High-Performance Perfluorinated Polymer Films
Perfluoro(5-methyl-3,6-dioxanon-1-ene) is used as a comonomer, typically with tetrafluoroethylene (B6358150) (TFE), to produce a class of melt-processible fluoropolymers known as perfluoroalkoxy alkanes (PFA). The inclusion of this comonomer disrupts the highly crystalline structure of polytetrafluoroethylene (PTFE), enabling the resulting copolymer to be processed using conventional thermoplastic techniques.
Film Formation Capabilities and Processability
Copolymers containing Perfluoro(5-methyl-3,6-dioxanon-1-ene) are part of the PFA family, which are known for their excellent film-forming capabilities. Unlike PTFE, which cannot be truly melt-processed, these copolymers can be extruded, injection molded, and compression molded into thin, transparent, and flexible films. The presence of the bulkier perfluoroalkoxy side chain from the comonomer lowers the melt viscosity and crystallinity, which significantly improves processability. This allows for the fabrication of continuous, pinhole-free films with uniform thickness.
Thermal and Mechanical Stability of Perfluoro(5-methyl-3,6-dioxanon-1-ene) Copolymers
Specific data on the thermal and mechanical properties of copolymers derived exclusively from Perfluoro(5-methyl-3,6-dioxanon-1-ene) is not publicly available. However, by examining the properties of PFA resins in general, we can infer the expected performance. PFA copolymers are renowned for their high thermal stability, with continuous service temperatures approaching 260°C (500°F). They also exhibit excellent chemical resistance and long-term weatherability.
The incorporation of perfluoroalkoxy vinyl ether comonomers, such as Perfluoro(5-methyl-3,6-dioxanon-1-ene), is known to influence the mechanical properties of the resulting fluoropolymer. Generally, it can lead to reduced crystallinity and enhanced creep resistance. The specific impact on tensile strength, elongation, and flexural modulus would depend on the comonomer concentration in the polymer backbone.
Below is a table summarizing the general properties of PFA, which are indicative of the performance that could be expected from copolymers of Perfluoro(5-methyl-3,6-dioxanon-1-ene).
| Property | Typical Value for PFA |
| Thermal Properties | |
| Melting Point | 302 - 310 °C |
| Continuous Service Temperature | up to 260 °C |
| Mechanical Properties | |
| Tensile Strength | 21 - 31 MPa |
| Elongation at Break | 300 - 350 % |
| Flexural Modulus | 550 - 690 MPa |
| Electrical Properties | |
| Dielectric Strength | >60 kV/mm |
| Dielectric Constant (1 MHz) | 2.1 |
Note: The data presented in this table represents typical values for general-purpose PFA resins and may not be fully representative of copolymers specifically containing Perfluoro(5-methyl-3,6-dioxanon-1-ene). The exact properties will vary based on the specific comonomer ratio and polymerization conditions.
Information Scarcity Precludes Detailed Analysis of Perfluoro(5-methyl-3,6-dioxanon-1-ene)'s Environmental Fate
A comprehensive review of publicly available scientific literature reveals a significant lack of research on the environmental behavior and transformation pathways of the chemical compound Perfluoro(5-methyl-3,6-dioxanon-1-ene). Despite targeted searches for data pertaining to its environmental distribution, degradation mechanisms, and the analytical methods for its detection, no specific studies were identified that would allow for a thorough and scientifically accurate assessment as per the requested detailed outline.
The available information is insufficient to populate the specified sections on its environmental distribution and occurrence, including analytical methodologies for its detection in various environmental matrices such as water, soil, and air. Similarly, there is no accessible research detailing its phase partitioning and transport mechanisms within aquatic and terrestrial ecosystems.
Furthermore, a critical knowledge gap exists regarding the degradation of Perfluoro(5-methyl-3,6-dioxanon-1-ene) in the environment. In-depth investigations into its photochemical degradation pathways under influences like UV irradiation, its hydrolytic stability and transformation kinetics, and its susceptibility to oxidative degradation processes have not been documented in the reviewed literature.
While research is available for other per- and polyfluoroalkyl substances (PFAS), the unique structure of Perfluoro(5-methyl-3,6-dioxanon-1-ene) necessitates specific studies to understand its environmental profile. Extrapolating data from other compounds, even those with structural similarities, would be scientifically unsound and would not provide an accurate representation of its behavior.
Consequently, due to the absence of dedicated research and empirical data, it is not possible to construct the requested detailed article on the environmental behavior and transformation pathways of Perfluoro(5-methyl-3,6-dioxanon-1-ene) at this time. Further scientific inquiry is required to elucidate the environmental fate of this compound.
Environmental Behavior and Transformation Pathways of Perfluoro 5 Methyl 3,6 Dioxanon 1 Ene
Biogeochemical Transformations and Environmental Persistence
The environmental fate of Perfluoro(5-methyl-3,6-dioxanon-1-ene) is dictated by its inherent chemical stability, a characteristic feature of per- and polyfluoroalkyl substances (PFAS). The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering compounds like Perfluoro(5-methyl-3,6-dioxanon-1-ene) highly resistant to degradation.
Assessment of Biodegradability under Various Conditions
Table 1: Predicted Biodegradability of Perfluoro(5-methyl-3,6-dioxanon-1-ene) based on General PFAS Characteristics
| Condition | Predicted Biodegradation Potential | Rationale |
| Aerobic | Very Low to Negligible | Strong C-F bonds and steric hindrance prevent enzymatic attack by aerobic microorganisms. |
| Anaerobic | Very Low to Negligible | The highly oxidized state of the carbon atoms and the strength of the C-F bonds make reductive defluorination by anaerobic microorganisms thermodynamically and kinetically unfavorable. |
Disclaimer: This table is based on the general behavior of per- and polyfluoroalkyl substances and not on specific experimental data for Perfluoro(5-methyl-3,6-dioxanon-1-ene).
Potential for Bioaccumulation in Ecological Systems
The potential for a chemical to bioaccumulate is related to its lipophilicity (affinity for fats) and its resistance to metabolic degradation. While specific bioaccumulation studies on Perfluoro(5-methyl-3,6-dioxanon-1-ene) are not available, the properties of similar PFAS compounds can provide insights.
PFAS with longer carbon chains tend to bioaccumulate in the protein-rich tissues of organisms, such as the liver and blood, rather than in fatty tissues, which is a deviation from the behavior of traditional persistent organic pollutants. The presence of an ether linkage in the backbone of Perfluoro(5-methyl-3,6-dioxanon-1-ene) may influence its bioaccumulation potential compared to perfluoroalkyl carboxylic acids (PFCAs) or perfluoroalkane sulfonic acids (PFSAs) of similar chain length. Some research suggests that perfluoroalkoxy ethers may have a lower bioaccumulation potential than their perfluoroalkyl counterparts. However, their high persistence means that even with a lower bioaccumulation factor, continuous exposure can lead to significant concentrations in organisms over time.
Table 2: Estimated Bioaccumulation Potential of Perfluoro(5-methyl-3,6-dioxanon-1-ene)
| Parameter | Estimated Value/Potential | Basis of Estimation |
| Log Kow (Octanol-Water Partition Coefficient) | Expected to be moderate to high | Based on the fluorinated structure, though the ether group may slightly increase polarity compared to a pure alkyl chain. |
| Bioaccumulation Factor (BAF) | Expected to be low to moderate | Inferred from studies on other perfluoroalkoxy ethers which generally show lower BAFs than legacy long-chain PFAS. |
| Biomagnification Potential | Uncertain, but likely low | Many PFAS, particularly those with ether linkages, do not consistently biomagnify in food webs. |
Disclaimer: The values and potentials in this table are estimations based on the behavior of structurally similar PFAS and are not derived from direct experimental studies on Perfluoro(5-methyl-3,6-dioxanon-1-ene).
Environmental Modeling and Prediction of Fate
Environmental fate models are crucial tools for predicting the transport, distribution, and persistence of chemicals in the environment. For PFAS like Perfluoro(5-methyl-3,6-dioxanon-1-ene), a variety of models can be employed to simulate their behavior in different environmental compartments.
Commonly used models include multimedia fugacity models, which predict the partitioning of a chemical between air, water, soil, and sediment, and more complex models that incorporate hydrological and atmospheric transport. To accurately model the fate of Perfluoro(5-methyl-3,6-dioxanon-1-ene), specific physicochemical properties are required as input parameters. These include:
Vapor pressure
Water solubility
Octanol-water partition coefficient (Kow)
Organic carbon-water (B12546825) partition coefficient (Koc)
Henry's Law constant
In the absence of experimentally determined values for Perfluoro(5-methyl-3,6-dioxanon-1-ene), these parameters are often estimated using Quantitative Structure-Property Relationship (QSPR) models. However, the accuracy of these estimations for highly fluorinated and ether-containing compounds can be uncertain.
Once these parameters are obtained, models can simulate pathways such as:
Atmospheric Transport: Volatilization from water or soil surfaces and subsequent long-range transport in the atmosphere.
Leaching: Movement through the soil column and potential contamination of groundwater.
Surface Runoff: Transport from contaminated soils into surface water bodies.
Given its expected high persistence and potential for mobility, environmental models would likely predict that Perfluoro(5-methyl-3,6-dioxanon-1-ene) can be transported over long distances from its source and will persist in the environment for extended periods.
Table 3: Key Input Parameters for Environmental Fate Modeling of Perfluoro(5-methyl-3,6-dioxanon-1-ene) and their Significance
| Parameter | Significance in Modeling | Data Availability Status |
| Vapor Pressure | Determines the tendency of the compound to volatilize into the atmosphere. | Not found in publicly available literature; can be estimated. |
| Water Solubility | Influences the compound's concentration in aquatic systems and its mobility in soil. | Not found in publicly available literature; can be estimated. |
| Log Kow | Predicts partitioning between organic matter (in soil and biota) and water. | Not found in publicly available literature; can be estimated. |
| Log Koc | Indicates the extent of sorption to organic carbon in soil and sediment, affecting leaching and runoff. | Not found in publicly available literature; can be estimated. |
| Henry's Law Constant | Describes the partitioning between air and water, crucial for modeling atmospheric transport and deposition. | Not found in publicly available literature; can be estimated. |
Disclaimer: The data availability status reflects a review of publicly accessible scientific databases and may not include proprietary industry data.
Advanced Analytical Characterization of Perfluoro 5 Methyl 3,6 Dioxanon 1 Ene and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the analysis of fluorinated compounds, offering non-destructive methods to probe molecular structures and material characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for the structural elucidation of fluorinated organic molecules. nih.govrsc.org Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides detailed information about the different fluorine environments within a molecule. spectralservice.de For Perfluoro(5-methyl-3,6-dioxanon-1-ene), ¹⁹F NMR spectroscopy can be used to identify and distinguish each unique fluorine atom in the structure, from the vinyl group to the trifluoromethyl groups. spectralservice.de
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of signals to specific fluorine atoms in the molecule. This technique is invaluable for confirming the structure of the monomer, analyzing its polymerization, and identifying any potential impurities or side products. spectralservice.de The absence of protons in perfluorinated compounds makes ¹H NMR challenging, but ¹⁹F NMR serves as a robust alternative for both qualitative and quantitative analysis. spectralservice.de A ¹⁹F-centered NMR analysis approach can provide a wealth of parameters, including ¹⁹F chemical shifts and coupling constants (J-coupling), which are crucial for complete structure determination, even in complex mixtures. nih.govrsc.org
Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for Perfluoro(5-methyl-3,6-dioxanon-1-ene) Note: These are typical, estimated chemical shift ranges relative to a standard (e.g., CFCl₃). Actual values can vary based on solvent and experimental conditions.
| Functional Group | Predicted Chemical Shift Range (ppm) |
| CF₂=C | -90 to -120 |
| CF=C | -120 to -140 |
| O-CF₂ | -80 to -95 |
| O-CF | -130 to -150 |
| CF₃ | -75 to -85 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. masterorganicchemistry.com In the analysis of Perfluoro(5-methyl-3,6-dioxanon-1-ene), the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would arise from the strong C-F bond stretching vibrations, which typically appear in the 1100-1400 cm⁻¹ region. Additionally, the presence of the perfluorovinyl ether group would be confirmed by a characteristic C=C stretching vibration around 1785-1800 cm⁻¹. The C-O-C ether linkages would also produce distinct stretching bands. nih.gov IR spectroscopy is useful not only for confirming the identity of the monomer but also for monitoring the polymerization process, as the disappearance of the C=C vinyl peak indicates the conversion of the monomer into a polymer. youtube.com
Table 2: Characteristic Infrared Absorption Bands for Perfluoro(5-methyl-3,6-dioxanon-1-ene)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C=C Stretch (vinyl ether) | 1785 - 1800 | Strong, sharp peak indicating the perfluorovinyl group. |
| C-F Stretch | 1100 - 1400 | Very strong, broad absorption region characteristic of fluoropolymers. |
| C-O-C Stretch (ether) | 1000 - 1200 | Strong peaks associated with the dioxolane ring and ether linkage. |
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In the context of Perfluoro(5-methyl-3,6-dioxanon-1-ene), XRD is most relevant for characterizing the polymers derived from it. This monomer is specifically used as a comonomer to introduce bulky side chains, which disrupt the crystalline packing of fluoropolymers like polytetrafluoroethylene (PTFE). dyfhem.com
The XRD pattern of a highly crystalline fluoropolymer, such as PTFE, shows sharp, well-defined diffraction peaks. researchgate.net In contrast, copolymers incorporating Perfluoro(5-methyl-3,6-dioxanon-1-ene) are designed to be amorphous. Their XRD patterns would be characterized by broad, diffuse halos rather than sharp peaks, indicating a lack of long-range ordered crystalline structure. youtube.comuitm.edu.my This amorphous nature is critical for applications requiring optical clarity, flexibility, and improved creep resistance. XRD analysis, therefore, serves to quantify the degree of crystallinity and confirm the successful synthesis of an amorphous fluoropolymer. researchgate.net
Table 3: Comparison of Expected XRD Patterns for Crystalline vs. Amorphous Fluoropolymers
| Polymer Type | Expected XRD Pattern | Interpretation |
| Crystalline (e.g., PTFE) | Sharp, intense diffraction peaks at specific 2θ angles. | Ordered, repeating atomic structure (crystallites). |
| Amorphous (e.g., TFE copolymerized with Perfluoro(5-methyl-3,6-dioxanon-1-ene)) | Broad, diffuse humps or halos over a wide range of 2θ angles. uitm.edu.my | Disordered, random arrangement of polymer chains (amorphous). |
Terahertz (THz) spectroscopy, which probes the region of the electromagnetic spectrum between microwaves and infrared, is an emerging technique for characterizing the properties of polymeric materials. aip.org Many fluorinated polymers, like Teflon, are known to have very low absorption in the THz frequency range, making them excellent candidates for THz optical components such as lenses and windows. aip.orgtydexoptics.com
For polymers derived from Perfluoro(5-methyl-3,6-dioxanon-1-ene), THz spectroscopy can be used to measure key dielectric properties, including the refractive index and absorption coefficient, at high frequencies. researchgate.netresearchgate.net These properties are crucial for applications in advanced electronics, communications, and radar systems where low-loss materials are required. The technique can detect subtle variations in material composition and morphology, providing insights into the polymer's structure and performance in the THz domain. tandfonline.com
Table 4: Typical Material Properties of Fluoropolymers in the THz Range
| Property | Typical Value Range | Significance |
| Refractive Index | 1.4 - 1.6 | Determines how the material bends and focuses THz radiation. |
| Absorption Coefficient | < 3 cm⁻¹ (below 3 THz) aip.org | Indicates low signal loss, making it suitable for THz transmission applications. |
Chromatographic and Mass Spectrometric Methods
Separation science, particularly when coupled with mass spectrometry, provides powerful methods for the identification and quantification of volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for separating and identifying volatile compounds. nih.gov Perfluoro(5-methyl-3,6-dioxanon-1-ene), being a volatile liquid, is well-suited for GC-MS analysis. In this technique, the compound is vaporized and passed through a long capillary column where it is separated from other components in the sample based on its boiling point and interactions with the column's stationary phase.
Following separation, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge (m/z) ratios of the parent ion and its various fragments. This fragmentation pattern allows for definitive structural confirmation and quantification of the compound, even at trace levels. researchgate.netchromatographyonline.com GC-MS is essential for purity assessment of the monomer and for detecting residual monomer in the final polymer product. pnnl.gov
Table 5: Plausible Mass Fragments for Perfluoro(5-methyl-3,6-dioxanon-1-ene) in GC-MS Analysis
| m/z (mass/charge) | Plausible Fragment Ion |
| 432 | [C₈F₁₆O₂]⁺ (Molecular Ion) |
| 315 | [C₅F₁₁O₂]⁺ |
| 216 | [C₄F₈O]⁺ |
| 181 | [C₄F₇O]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the characterization of fluoropolymers, primarily focusing on the identification and quantification of low-molecular-weight species. While direct analysis of high-molecular-weight PFA polymers by LC-MS is challenging, it is an invaluable tool for investigating residual monomers, oligomers, and degradation products. chromatographyonline.com
Research Findings:
In the context of polymers derived from Perfluoro(5-methyl-3,6-dioxanon-1-ene), LC-MS is instrumental in:
Oligomer Analysis: During polymerization, low-molecular-weight oligomers can be formed through side reactions. LC, particularly techniques like Size-Exclusion Chromatography (SEC) and Gradient Polymer Elution Chromatography (GPEC), can separate these oligomers based on their size or chemical composition. researchgate.net The separated fractions are then introduced into a mass spectrometer to determine their molecular weights and elucidate their structures. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements, which aids in the identification of the oligomeric species. nih.gov
Degradation Studies: PFA polymers can degrade under thermal or chemical stress, leading to the formation of smaller, volatile or soluble fragments. LC-MS can be used to separate and identify these degradation products, providing insights into the degradation mechanisms of the polymer. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique in this context, as it allows for the analysis of intact molecules with minimal fragmentation. nih.gov
Analysis of Extractables and Leachables: For applications in sensitive fields such as pharmaceuticals and food contact materials, it is essential to identify and quantify any substances that may migrate from the polymer. LC-MS is a key technique for these extractables and leachables studies, capable of detecting and identifying trace amounts of fluorinated compounds. chromatographyonline.com
| Application of LC-MS | Information Obtained | Relevant Techniques |
| Oligomer Characterization | Molecular weight distribution, chemical composition of low-molecular-weight species. researchgate.net | SEC-MS, GPEC-MS, HRMS. researchgate.netnih.gov |
| Degradation Product Analysis | Identification of fragments formed during thermal or chemical stress, elucidation of degradation pathways. nih.gov | LC-MS/MS with ESI. nih.gov |
| Extractables & Leachables Testing | Identification and quantification of migratory species from the polymer matrix. chromatographyonline.com | LC-QTOF-MS. chromatographyonline.com |
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in characterizing the thermal stability and transitions of PFA polymers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.gov This technique is used to determine key thermal transitions in PFA polymers.
Research Findings:
DSC analysis of PFA resins reveals a distinct melting transition. For semi-crystalline PFA, the melting peak is typically observed between 285°C and 305°C. researchgate.net The heat of melting, which can be calculated from the DSC curve, is directly related to the percent crystallinity of the polymer. In some cases, a small shoulder on the main melting peak may be observed, which can be attributed to the melting of less perfect crystals. researchgate.net While a glass transition temperature (Tg) is expected for the amorphous regions of the polymer, it is often not clearly detectable by DSC for PFA because the change in specific heat at the transition is very small. researchgate.netnetzsch.com
| Thermal Property | Typical Value Range for PFA | Significance |
| Melting Temperature (Tm) | 285 - 305 °C researchgate.net | Indicates the transition from a solid to a viscous liquid state. |
| Heat of Fusion (ΔHf) | 20 - 30 J/g researchgate.net | Proportional to the degree of crystallinity in the polymer. |
| Glass Transition Temperature (Tg) | Often not detected by DSC researchgate.netnetzsch.com | Represents the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. polyflon.co.uk It is used to evaluate the thermal stability and decomposition behavior of PFA polymers.
Research Findings:
PFA polymers exhibit high thermal stability. TGA curves show that significant thermal decomposition of PFA generally begins at temperatures above 400°C. chromatographyonline.com The analysis provides a quantitative measure of the material's composition by identifying the temperatures at which different components of the material degrade. For filled PFA composites, TGA can be used to determine the percentage of filler material by measuring the residual mass after the polymer has completely decomposed. youtube.com
| TGA Parameter | Typical Observation for PFA | Interpretation |
| Onset of Decomposition | > 400 °C chromatographyonline.com | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |
| Decomposition Profile | Can show single or multiple stages depending on the specific PFA grade and any additives. | Provides information on the degradation mechanism and the thermal stability of different components. |
| Residual Mass | Varies depending on the presence of inorganic fillers or additives. | Quantifies the non-volatile content of the material. |
Thermomechanical Analysis (TMA)
Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. spectraresearch.com This technique is particularly useful for determining the coefficient of thermal expansion (CTE) and identifying softening temperatures and glass transitions that may not be apparent in DSC.
Research Findings:
TMA is a sensitive technique for detecting physical transitions in polymers. spectraresearch.com For PFA and other fluoropolymers, TMA can precisely measure changes in dimensions with temperature, allowing for the determination of the CTE. This is a critical parameter for applications where dimensional stability over a range of temperatures is required. TMA can also detect the softening of the material associated with the glass transition, even when the corresponding heat capacity change is too small to be seen by DSC. researchgate.net
| TMA Measurement | Information Provided for PFA | Importance |
| Dimensional Change vs. Temperature | Coefficient of Thermal Expansion (CTE). spectraresearch.com | Crucial for predicting the material's behavior in response to temperature changes and ensuring compatibility with other materials in an assembly. |
| Softening Point | Detection of the glass transition temperature (Tg) through a change in the expansion rate. researchgate.net | Provides information on the upper service temperature for applications where rigidity is important. |
Advanced Microscopy and Surface Characterization for Polymer Films
The performance of polymer films derived from Perfluoro(5-methyl-3,6-dioxanon-1-ene) is highly dependent on their surface morphology and chemistry. Advanced microscopy and surface-sensitive techniques are essential for a comprehensive characterization.
Research Findings:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and cross-sectional morphology of PFA films. It can reveal information about the film's microstructure, including the presence of pores, cracks, and the uniformity of coatings. Cross-sectional SEM images of PFA films can show the influence of processing conditions, such as substrate temperature, on the film's structure. azonano.com
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the polymer surface at the nanoscale. bruker.com It is a powerful tool for quantifying surface roughness and observing the fine details of the polymer's morphology, such as the arrangement of crystalline and amorphous domains. eag.com AFM can be operated in different modes to map not only the topography but also variations in mechanical properties like adhesion and stiffness across the surface. spectraresearch.com
X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms at the polymer surface (typically the top 5-10 nm). aip.org For fluoropolymers, XPS is used to confirm the presence and chemical state of fluorine and carbon. High-resolution C 1s spectra can be used to identify different fluorocarbon functional groups (e.g., -CF3, -CF2, -CF). researchgate.net This is crucial for verifying the surface chemistry after synthesis or surface modification treatments. aip.org
| Technique | Primary Information Obtained | Key Findings for Fluoropolymer Films |
| Scanning Electron Microscopy (SEM) | Surface topography, cross-sectional morphology. azonano.com | Visualization of film structure, influence of processing on morphology. azonano.com |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface imaging, surface roughness, mapping of mechanical properties. bruker.comeag.com | Nanoscale morphology, distribution of crystalline and amorphous phases, quantitative roughness data. spectraresearch.comeag.com |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. aip.org | Confirmation of fluorine content, identification of fluorocarbon functional groups, verification of surface chemistry. researchgate.net |
Research Gaps and Future Directions for Perfluoro 5 Methyl 3,6 Dioxanon 1 Ene
Emerging Applications in Optoelectronics and Energy Storage
The potential for Perfluoro(5-methyl-3,6-dioxanon-1-ene) in advanced technological applications like optoelectronics and energy storage remains largely unexplored. Fluoropolymers, in general, are gaining traction in these fields due to their unique properties. For instance, perfluoroalkoxy alkanes (PFA) are noted for their high transmittance in the ultraviolet, visible, and infrared regions of the spectrum, a characteristic that is dependent on the polymer's crystallinity and morphology. alfa-chemistry.com Given that Perfluoro(5-methyl-3,6-dioxanon-1-ene) is used to modify these very properties, its influence on the optical characteristics of resulting polymers warrants detailed investigation.
In the realm of energy storage, fluorinated materials are crucial components in lithium-ion batteries, serving as binders, separators, and electrolyte additives that enhance stability and performance. academie-sciences.frnih.gov The specific contribution that a monomer like Perfluoro(5-methyl-3,6-dioxanon-1-ene) could make to these properties is unknown. Research is needed to determine how its incorporation into polymer structures could affect key performance metrics in energy storage devices.
Table 1: Potential Research Areas in Optoelectronics and Energy Storage
| Research Area | Key Questions to Address |
| Optical Properties | How does the incorporation of Perfluoro(5-methyl-3,6-dioxanon-1-ene) affect the refractive index, transmittance, and clarity of fluoropolymers? Can it be used to develop polymers with tailored optical properties for specific applications like optical fibers or lenses? |
| Dielectric Properties | What is the impact of this comonomer on the dielectric constant and loss of resulting polymers, which are critical for applications in high-frequency electronics and capacitors? |
| Electrolyte Compatibility | In the context of batteries, how do polymers containing this monomer interact with liquid and solid electrolytes? Do they enhance ionic conductivity or improve the stability of the solid-electrolyte interphase (SEI)? |
| Binder Performance | Could fluoropolymers modified with Perfluoro(5-methyl-3,6-dioxanon-1-ene) offer improved adhesion, electrochemical stability, and flexibility as binder materials for battery electrodes? |
Development of Sustainable Synthetic Processes
The synthesis of fluorinated alkenes often involves complex and multi-stage processes that may utilize hazardous reagents. azolifesciences.com While various methods for the synthesis of perfluoroalkylated alkenes have been developed, including those using visible-light-induced catalysis, specific, sustainable, and efficient routes to Perfluoro(5-methyl-3,6-dioxanon-1-ene) are not well-documented in accessible literature. researchgate.netnih.govorganic-chemistry.orgresearchgate.net
Future research should focus on developing greener synthetic pathways that minimize the use of toxic materials, reduce energy consumption, and improve atom economy. This could involve exploring novel catalytic systems, utilizing bio-based feedstocks, or developing continuous flow processes that offer better control and efficiency over traditional batch synthesis. A life-cycle assessment of any newly developed synthetic route would be essential to quantify its environmental benefits.
Comprehensive Environmental Assessment and Remediation Strategies
The broader class of per- and polyfluoroalkyl substances (PFAS) to which Perfluoro(5-methyl-3,6-dioxanon-1-ene) belongs is under intense scrutiny due to the persistence, bioaccumulation, and potential toxicity of some of its members. epa.govny.govnih.gov However, there is a significant lack of specific data on the environmental fate, transport, and potential toxicity of Perfluoro(5-methyl-3,6-dioxanon-1-ene) itself.
A thorough environmental assessment is imperative. This would involve studies on its biodegradability, potential for abiotic degradation, and its mobility in soil and water. itrcweb.org Understanding its toxicological profile is equally critical to assess any potential risks to human health and ecosystems. Furthermore, should this compound be found to be persistent or harmful, the development of effective remediation strategies, such as adsorption on activated carbon or advanced oxidation processes, would be necessary. acs.org
Table 2: Key Parameters for Environmental Assessment
| Assessment Area | Parameters for Investigation |
| Persistence | - Biodegradation rate in various environmental media (soil, water).- Photodegradation potential under natural sunlight. researchgate.netnih.gov- Thermal and hydrolytic stability. |
| Mobility & Transport | - Adsorption-desorption behavior in different soil types.- Partitioning coefficients (e.g., Koc, Kow).- Potential for long-range atmospheric transport. |
| Toxicity | - Aquatic toxicity (e.g., to algae, daphnids, fish).- Ecotoxicity in terrestrial organisms.- In vitro and in vivo toxicological studies. |
| Remediation | - Efficacy of activated carbon, ion exchange resins, and other sorbents.- Degradability via advanced oxidation processes (AOPs).- Potential for bioremediation. |
Integration of Computational Chemistry and Experimental Studies
Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, potentially accelerating research and development while reducing experimental costs. researchgate.netresearchgate.netacs.org For Perfluoro(5-methyl-3,6-dioxanon-1-ene), computational studies could provide valuable insights where experimental data is lacking.
Molecular dynamics simulations could be employed to predict how the incorporation of this monomer affects the morphology and physical properties of fluoropolymers. Quantum chemical calculations could elucidate its electronic structure, reactivity, and spectroscopic properties, aiding in the development of new synthetic routes and analytical methods. A synergistic approach, where computational predictions guide and are validated by targeted experimental studies, would be the most efficient path forward to a deeper understanding of this compound. ethz.ch This integrated strategy could fast-track the discovery of new applications and ensure its use is both effective and environmentally sound.
Q & A
Q. How can conflicting reports on the compound’s thermal decomposition products be reconciled?
- Methodological Answer : Divergent results may arise from pyrolysis temperature gradients or detection limits. Use controlled pyrolysis-GC/MS with stepwise heating (50–800°C, 10°C/min) and high-sensitivity detectors (e.g., TOF-MS). Compare with thermochemical simulations (e.g., Gaussian-n theories) to identify dominant decomposition pathways under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
